molecular formula C9H9BrO4 B1457744 2-Bromo-3,5-dimethoxybenzoic acid CAS No. 17275-86-4

2-Bromo-3,5-dimethoxybenzoic acid

Cat. No.: B1457744
CAS No.: 17275-86-4
M. Wt: 261.07 g/mol
InChI Key: WZYHIVYNECVLKT-UHFFFAOYSA-N
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Description

2-Bromo-3,5-dimethoxybenzoic acid is an organic compound with the molecular formula C9H9BrO4 It is a derivative of benzoic acid, where the hydrogen atoms at positions 2, 3, and 5 on the benzene ring are replaced by a bromine atom and two methoxy groups, respectively

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-3,5-dimethoxybenzoic acid typically involves the bromination of 3,5-dimethoxybenzoic acid. One common method includes the use of bromine in acetic acid as the brominating agent. The reaction proceeds under mild conditions, usually at room temperature, to yield the desired product .

Industrial Production Methods: For industrial-scale production, a more efficient method involves the use of 3,4-dimethoxytoluene as the starting material. This compound undergoes directed bromination using sulfuric acid, hydrogen peroxide, and a metal bromide to form 2-bromo-4,5-dimethoxytoluene. The intermediate is then oxidized with potassium permanganate in the presence of tetrabutyl ammonium bromide to produce this compound .

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-3,5-dimethoxybenzoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

Common Reagents and Conditions:

    Substitution: Reagents like sodium azide or potassium thiocyanate in the presence of a suitable catalyst.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or borane.

Major Products:

  • Substitution reactions yield various substituted benzoic acids.
  • Oxidation reactions produce aldehydes or carboxylic acids.
  • Reduction reactions result in alcohols or aldehydes.

Scientific Research Applications

2-Bromo-3,5-dimethoxybenzoic acid has several applications in scientific research:

Comparison with Similar Compounds

    2-Bromo-4,5-dimethoxybenzoic acid: Similar structure but different substitution pattern.

    3,5-Dimethoxybenzoic acid: Lacks the bromine atom.

    2-Bromo-5-methoxybenzoic acid: Contains only one methoxy group.

Uniqueness: 2-Bromo-3,5-dimethoxybenzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2-bromo-3,5-dimethoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO4/c1-13-5-3-6(9(11)12)8(10)7(4-5)14-2/h3-4H,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZYHIVYNECVLKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C(=C1)OC)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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